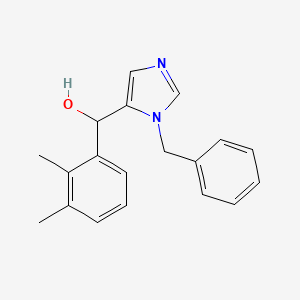
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol is a chemical compound with the molecular formula C19H20N2O and a molecular weight of 292.375 g/mol . This compound is known for its unique structure, which includes an imidazole ring and a benzyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.
Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . This process requires specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Aplicaciones Científicas De Investigación
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Similar structure but with a different position of the hydroxyl group.
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol: Contains a methyl group instead of dimethylphenyl.
Uniqueness
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
83902-12-9 |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C19H20N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13,19,22H,12H2,1-2H3 |
Clave InChI |
WUDJJRHZMVVSBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C2=CN=CN2CC3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















